2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound 2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a structurally complex molecule featuring:
- A thieno[3,4-c]pyrazole core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms.
- An acetamide linker connected to a tetrahydrofuran (THF)-derived amine group, enabling hydrogen bonding and conformational flexibility.
- A 2-oxoethyl moiety bridging the pyrazole and THF-amine, which may influence metabolic stability or receptor binding.
Properties
IUPAC Name |
2-[3-[(2-benzylsulfanylacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c26-19(22-9-16-7-4-8-28-16)10-25-21(17-12-30-13-18(17)24-25)23-20(27)14-29-11-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMDAFIBRTGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis of the Compound
The synthesis involves several steps, typically beginning with the formation of a thieno[3,4-c]pyrazole core, followed by the introduction of a benzylthio group and acetamide functionalization. The synthetic route may utilize reagents such as tetrahydrofuran (THF), which serves as a solvent and reactant in various steps of the reaction process. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have indicated that compounds containing benzylthio moieties exhibit significant antimicrobial properties. For instance, derivatives synthesized from similar structures have demonstrated effectiveness against a range of pathogens including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus flavus
In a comparative study, compounds related to the target compound were tested against these microorganisms, revealing that many exhibited notable antibacterial and antifungal activity .
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines. For example, derivatives similar to this compound showed promising results against lung adenocarcinoma (A549 cells). The viability of these cells was significantly reduced when treated with the compound at concentrations around 100 µM .
Case Studies and Research Findings
-
Antimicrobial Screening :
- A series of benzylthio derivatives were synthesized and screened for their antimicrobial activity. Compounds showed effective inhibition against both bacterial and fungal strains.
- Table 1 summarizes the minimum inhibitory concentrations (MICs) for selected compounds against various pathogens.
Compound Pathogen MIC (µg/mL) 1 E. coli 16 2 S. aureus 8 3 C. albicans 32 -
Anticancer Evaluation :
- In vitro assays demonstrated that certain derivatives significantly inhibited the growth of A549 cells compared to control treatments.
- The structure–activity relationship (SAR) analysis indicated that modifications in the substituents could enhance anticancer efficacy.
Compound Cell Line IC50 (µM) A A549 25 B HCT116 30 C MCF7 20
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 2-(benzylthio) compounds have shown effectiveness against both gram-positive and gram-negative bacteria. In a study involving the synthesis of new 2-(benzylthio)pyrimidines, the resulting compounds demonstrated notable antibacterial activities against various pathogens . This suggests that the compound may also possess similar properties, making it a candidate for further exploration as an antimicrobial agent.
Antiviral Properties
Compounds containing thieno[3,4-c]pyrazole moieties have been investigated for their antiviral activities. Research has shown that certain derivatives can inhibit viral enzymes, such as NS2B-NS3 protease, which is crucial for viral replication in flaviviruses . Given the structural similarities, it is plausible that 2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide may exhibit antiviral effects as well.
Inhibition of Enzymatic Activity
The compound's potential to inhibit specific enzymes has been highlighted in various studies. For example, certain benzylthio derivatives have been shown to act as inhibitors of cathepsin B, an enzyme involved in cancer progression and metastasis . This property could be leveraged in developing therapeutic agents aimed at treating cancers or other diseases where cathepsin B plays a pivotal role.
Synthesis and Structural Modifications
The synthesis of this compound typically involves reactions that introduce the benzylthio group and the thieno[3,4-c]pyrazole framework. Methods such as nucleophilic substitution reactions using benzyl halides have been employed to create various analogs with modified biological activities . The ability to modify the structure allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing efficacy and reducing toxicity.
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of related compounds:
These findings underscore the importance of further investigating this compound for its potential therapeutic applications.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thienopyrazole vs. Benzothiophene/Thienopyrimidine: The target compound’s thieno[3,4-c]pyrazole core () is distinct from the tetrahydrobenzothiophene in or the thieno[3,2-d]pyrimidine in . These cores influence electronic properties and binding affinity; for example, pyrimidine derivatives (as in ) often exhibit kinase inhibition.
- Thiazole vs. Thienopyrazole: The thiazole-containing compound in lacks the fused bicyclic system of the target molecule, reducing conformational rigidity but retaining hydrogen-bonding capacity via the acetamide group.
Substituent Effects
- Benzylthio vs. Dichlorophenyl/Trifluoromethyl : The benzylthio group in the target compound enhances lipophilicity compared to the electron-withdrawing dichlorophenyl () or trifluoromethyl () groups. This may improve membrane permeability but reduce metabolic stability.
- THF-Amines vs. Piperazine : The THF-derived amine in the target compound offers a constrained cyclic ether motif, contrasting with the piperazine in , which is more flexible and commonly associated with CNS activity.
Hydrogen Bonding and Crystallography
- The target compound’s acetamide and THF-amine groups are likely to participate in N–H⋯O/N hydrogen bonds , analogous to the R²²(8) graph-set motifs observed in . Such interactions stabilize crystal packing (relevant for formulation) and may enhance binding to biological targets .
Q & A
Q. What are the standard synthetic routes for preparing 2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide?
The compound can be synthesized via multi-step condensation reactions. A common approach involves:
- Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization of substituted thiophene precursors under reflux conditions (e.g., ethanol, 70–80°C for 5–8 hours) .
- Step 2 : Introduction of the benzylthio group via nucleophilic substitution using benzyl mercaptan in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Acetamide coupling using 2-chloroacetamide derivatives under anhydrous conditions, followed by purification via flash chromatography (e.g., ethyl acetate/hexane) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., benzylthio methylene protons at δ 3.8–4.2 ppm, tetrahydrofuran ring protons at δ 1.6–2.1 ppm) and carbon backbone integrity .
- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .
Q. How can researchers assess the compound’s preliminary biological activity?
Initial screening often involves:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution methods .
- DNA binding studies : UV-Vis titration or fluorescence quenching to evaluate interaction with calf thymus DNA, with intercalation suggested by hypochromic shifts .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility or crystal packing effects. To resolve this:
- Perform dynamic NMR experiments to detect restricted rotation (e.g., around the benzylthio group) .
- Use single-crystal X-ray diffraction to obtain unambiguous bond lengths/angles (mean C–C bond length: ~1.54 Å, R factor < 0.05) .
- Compare DFT calculations with experimental data to model energetically favorable conformers .
Q. What strategies optimize the compound’s synthetic yield while minimizing side products?
Yield improvement strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 hours) and enhances regioselectivity for the thienopyrazole core .
- Protecting group chemistry : Temporarily shield reactive amines (e.g., using Boc groups) during acetamide coupling to prevent undesired nucleophilic attacks .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance recrystallization purity .
Q. How can computational methods predict the compound’s pharmacokinetic and toxicological profiles?
Advanced in silico approaches include:
- Molecular docking : To identify potential protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity risks (e.g., hepatotoxicity via cytochrome P450 interactions) .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity .
Q. What experimental designs address discrepancies in biological activity across different studies?
Contradictory results (e.g., variable MIC values) may stem from assay conditions. Mitigation strategies:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing, including fixed inoculum size (5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .
- Dose-response curves : Calculate IC₅₀ values with Hill slope analysis to compare potency across studies .
- Control compounds : Include reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
